molecular formula C8H5ClF2O B1587151 2-Chloro-2',5'-difluoroacetophenone CAS No. 60468-36-2

2-Chloro-2',5'-difluoroacetophenone

Cat. No.: B1587151
CAS No.: 60468-36-2
M. Wt: 190.57 g/mol
InChI Key: HJWDDTDVBUFTCP-UHFFFAOYSA-N
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Description

2-Chloro-2’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2’,5’-difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoroacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-2’,5’-difluoroacetophenone often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the chlorination reaction. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,5’-difluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetophenones with various functional groups.

    Reduction: Formation of 2-chloro-2’,5’-difluoro-1-phenylethanol.

    Oxidation: Formation of 2-chloro-2’,5’-difluorobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.57 g/mol
  • CAS Number : 60468-36-2

CDFA features a phenyl ring substituted with both chlorine and fluorine atoms, which contributes to its unique reactivity and properties compared to similar compounds.

Chemistry

CDFA serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : It is utilized in the preparation of pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions : Acts as a reagent for difluoromethylation processes.

Biology

In biological research, CDFA has been investigated for its potential activities:

  • Enzyme Inhibition : Primarily targets protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B. Inhibition of these enzymes can alter cellular signaling pathways involved in growth and differentiation.
    Target EnzymeEffect
    SHP-1Inhibition leads to altered phosphorylation states
    PTP1BAffects cell growth regulation
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, warranting further exploration.

Medicine

CDFA is being explored for its pharmacological potential:

  • Drug Development : Investigated as a candidate for developing therapeutics targeting diseases related to enzyme dysregulation.
    ApplicationDescription
    Antifungal AgentUsed as a precursor in synthesizing antifungal drugs like fluconazole
    Therapeutic CandidatePotential use in treating conditions linked with overactive PTPs

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of CDFA:

  • Enzyme Inhibition Studies :
    • A study demonstrated that CDFA effectively inhibits SHP-1 and PTP1B at low micromolar concentrations, suggesting its therapeutic potential in conditions where these enzymes are overactive.
  • Antimicrobial Research :
    • Research conducted on CDFA's antimicrobial properties indicated effectiveness against certain pathogens, although further investigations are required to establish its clinical efficacy.
  • Pharmacological Applications :
    • CDFA has been utilized in synthesizing other pharmaceutical compounds, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,5’-difluoroacetophenone depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the carbonyl group is further oxidized to form carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroacetophenone: Similar structure but with two fluorine atoms on the same carbon.

    2,5-Difluoroacetophenone: Lacks the chlorine atom, only has fluorine substitutions.

    2-Chloroacetophenone: Contains a chlorine atom but lacks fluorine substitutions.

Uniqueness

2-Chloro-2’,5’-difluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.

Biological Activity

2-Chloro-2',5'-difluoroacetophenone (CAS No. 60468-36-2) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological activities. This article explores the compound's biological activity, including its mechanism of action, effects on cellular processes, and potential applications in research and industry.

  • Molecular Formula : C8_8H5_5ClF2_2O
  • Molecular Weight : 190.57 g/mol
  • Structure : The compound features a chloro group and two fluorine atoms attached to an acetophenone backbone, which influences its reactivity and biological interactions.

This compound primarily interacts with various phenolic compounds in biochemical pathways. Its mechanism involves:

  • Target Interaction : The compound targets phenol derivatives, particularly in the presence of bases like potassium hydroxide or potassium carbonate.
  • Covalent Modification : It covalently modifies protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, leading to their inhibition. This modification can significantly alter cellular signaling pathways and metabolic processes.

Biochemical Pathways

The interaction of this compound with PTPs affects several critical pathways:

  • Cell Signaling : Inhibition of PTPs can lead to enhanced phosphorylation of proteins, impacting cell proliferation, differentiation, and apoptosis.
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates that can further interact with cellular biomolecules.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Proliferation : At lower concentrations, it may have minimal effects; however, at higher doses, it can induce significant changes in cell growth and viability.
  • Toxicity : Prolonged exposure to high concentrations has been shown to cause cellular damage and apoptosis.

Dosage Effects in Animal Models

Studies on animal models demonstrate that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal impact on cellular function.
  • High Doses : Significant adverse effects, including toxicity and alterations in gene expression.

Research Applications

The compound has potential applications across various scientific fields:

  • Medicinal Chemistry : Investigated for its ability to inhibit specific enzymes involved in disease pathways.
  • Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Several studies highlight the biological activity of this compound:

Safety Profile

The safety data indicate that this compound poses several hazards:

Hazard TypeClassification
Acute ToxicityOral Category 3
Skin Corrosion/IrritationCategory 2
Eye DamageSerious eye damage/eye irritation Category 1
Skin SensitizationCategory 1
Specific Target Organ ToxicityCategory 2 (single exposure), Category 3 (narcotic effects)
Repeated ExposureCategory 1

Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-2',5'-difluoroacetophenone, and how do reaction conditions influence yield?

  • Methodology : Two main routes are documented:

  • Friedel-Crafts acylation : Reacting 3,4-difluorochlorobenzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields ~80% product .
  • Nucleophilic substitution : Substituting chlorine in 2-chloro-4',5'-difluoroacetophenone (CAS 51336-94-8) with sodium acetate under catalytic NaI produces derivatives via SN2 mechanisms .
    • Key factors : Anhydrous conditions, temperature control (0–5°C for Friedel-Crafts), and stoichiometric ratios critically affect purity and yield.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR : ¹⁹F NMR distinguishes fluorine environments; δ ~-110 to -120 ppm for aromatic fluorines, δ ~40-50 ppm for carbonyl carbons in ¹³C NMR .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 191 (C₈H₅ClF₂O⁺) confirms molecular weight (190.57 g/mol) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

Q. How does the compound behave in nucleophilic substitution reactions?

  • Reactivity : The electron-withdrawing fluorine and chlorine substituents activate the acetophenone moiety for nucleophilic attacks. For example:

  • Displacement reactions : Chlorine at the 2-position is replaceable by nucleophiles (e.g., alkoxides, amines) under mild conditions (K₂CO₃, DMF, 60°C) .
  • Grignard additions : The carbonyl group reacts with organomagnesium reagents to form tertiary alcohols, though steric hindrance from fluorines may reduce yields .

Advanced Research Questions

Q. How can this compound act as a difluorocarbene precursor?

  • Mechanism : Under basic conditions (KOH or K₂CO₃), the compound generates difluorocarbene (CF₂) via dehydrohalogenation. This reactive intermediate participates in:

  • Difluoromethylation : Reacts with phenol derivatives to form aryl difluoromethyl ethers (e.g., antiviral or agrochemical intermediates) .
  • Cyclopropanation : Adds to alkenes to synthesize fluorinated cyclopropanes, useful in materials science .
    • Optimization : Use polar aprotic solvents (DMF, DMSO) and excess base (2–3 eq.) to maximize carbene yield .

Q. What strategies improve enantioselectivity in asymmetric syntheses using this compound?

  • Catalytic approaches :

  • Sharpless epoxidation : For derivatives with allylic alcohols, L-(+)-diethyl tartrate and Ti(OiPr)₄ achieve >90% enantiomeric excess (ee) in epoxide formation .
  • Chiral auxiliaries : Attach menthol or binaphthyl groups to the acetophenone backbone to direct stereochemistry in aldol reactions .

Q. What pharmacological applications exist for derivatives of this compound?

  • Case study : In antitrypanosomal drug development, this compound derivatives (e.g., triazole-linked analogs) inhibit Trypanosoma cruzi growth (IC₅₀ = 1.2 µM) by targeting parasite-specific enzymes .
  • Structure-activity relationship (SAR) : Fluorine at the 5'-position enhances metabolic stability, while chlorine at 2' improves target binding affinity .

Q. How do steric and electronic effects of fluorine substitution influence reactivity?

  • Comparative analysis :

Substituent Position Electronic Effect Reactivity Trend
2',5'-difluoroStrong σ-withdrawingEnhanced electrophilicity at carbonyl
3',4'-difluoroModerate π-donationReduced SN2 reactivity at chlorine
  • Steric hindrance : 2',5'-substitution creates a planar aromatic ring, minimizing steric clashes in transition states .

Q. Contradictions and Limitations

  • Synthetic discrepancies : describes 2'-Chloro-4',5'-difluoroacetophenone (CAS 121872-94-4), which differs in substituent positions from the target compound. Researchers must verify regiochemistry using NMR or X-ray crystallography .
  • Catalytic challenges : Difluorocarbene generation ( ) requires strict anhydrous conditions; trace moisture reduces yields by >50% .

Properties

IUPAC Name

2-chloro-1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWDDTDVBUFTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407299
Record name 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60468-36-2
Record name 2-Chloro-1-(2,5-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100.0 g (876.5 mmol) of 1,4-difluorobenzene and 90.83 ml (1139 mmol) of chloroacetyl chloride were cooled to 10° C. Within 5 minutes at 10–17° C. 153.5 g (1139 mmol) of aluminium chloride (99%) were added and the mixture warmed to room temperature. The mixture was heated for 30 minutes to 60° C. and the heating continued at this temperature for another 70 minutes. The reaction mixture was cooled to room temperature and poured onto a mixture of 0.8 l of ice and 400 ml at concentrated aqueous hydrochloric acid, extracted twice with each 500 ml of ethyl acetate, and the organic phases were washed once with 200 ml of water, three times with 400 ml of half-saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, dissolved for 1 hour at 80° C. in 400 ml of n-hexane and, after the addition of 4 g of active carbon, filtered hot, stirred at room temperature and cooled to 0° C.; the crystals formed were dried at room temperature under reduced pressure to give 104 g (69%) of 2-chloro-1-(2,5-difluoro-phenyl)-ethanone.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90.83 mL
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.8 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-2',5'-difluoroacetophenone
2-Chloro-2',5'-difluoroacetophenone
2-Chloro-2',5'-difluoroacetophenone
2-Chloro-2',5'-difluoroacetophenone
2-Chloro-2',5'-difluoroacetophenone
2-Chloro-2',5'-difluoroacetophenone

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